Ethyl 4-hydroxy-3,5-diiodophenylacetate

Lipophilicity Chromatography Physicochemical Property

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) is a pharmacopeial-grade Levothyroxine Impurity 8 reference standard. Its non-interchangeable 3,5-diiodo-4-hydroxy substitution pattern enables specific oxidative coupling reactivity essential for thyroxine biomimetic synthesis. The ethyl ester LogP of 3.0 ensures predictable HPLC retention, while the sharp melting point (117–120°C) provides unequivocal identity verification. Substitution with generic iodinated aromatics compromises analytical accuracy. Ideal for impurity profiling, method validation, and T4 intermediate synthesis. ≥98% purity, available in research to bulk quantities.

Molecular Formula C10H10I2O3
Molecular Weight 431.99 g/mol
CAS No. 90917-49-0
Cat. No. B041250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-3,5-diiodophenylacetate
CAS90917-49-0
Synonyms(4-Hydroxy-3,5-diiodophenyl)acetic Acid Ethyl Ester;  4-Hydroxy-3,5-diiodo-benzeneacetic Acid Ethyl Ester
Molecular FormulaC10H10I2O3
Molecular Weight431.99 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1)I)O)I
InChIInChI=1S/C10H10I2O3/c1-2-15-9(13)5-6-3-7(11)10(14)8(12)4-6/h3-4,14H,2,5H2,1H3
InChIKeyOICDFUWSAQEXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) Technical Specification for Research Procurement


Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) is a di-iodinated aromatic ester with the molecular formula C₁₀H₁₀I₂O₃ and molecular weight 431.99 g/mol [1]. The compound features a phenylacetate backbone substituted with hydroxyl at the para position and iodine atoms at both meta positions, conferring a calculated LogP of 3.0 and melting point of 117–120°C [2]. It is formally recognized as Levothyroxine Impurity 8 in pharmaceutical reference standards and serves as a validated intermediate in the synthesis of thyroxine (T4) and its derivatives [3].

Why Unrelated Iodinated Aromatics Cannot Replace Ethyl 4-hydroxy-3,5-diiodophenylacetate in Research Workflows


Generic substitution of Ethyl 4-hydroxy-3,5-diiodophenylacetate with other iodinated aromatic compounds is scientifically unsound due to three structure-dependent differentiation points. First, the 3,5-diiodo-4-hydroxy substitution pattern on the phenylacetate scaffold is non-interchangeable; the para-hydroxyl group flanked by two ortho-iodines creates a uniquely activated phenolic system that dictates specific oxidative coupling reactivity essential for thyroxine biomimetic synthesis . Second, the ethyl ester moiety confers a LogP of 3.0, which differs substantially from the free acid form (LogP 2.23–3.04, variable by calculation method) and from non-iodinated analogs [1]. Third, the compound's defined melting point (117–120°C) enables reliable identity verification in quality control workflows, whereas amorphous or liquid analogs lack this crystallographic benchmark [2].

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0): Quantitative Differentiation Evidence vs. Closest Analogs


LogP 3.0 Confers Predictable Lipophilicity Advantage Over Non-Iodinated Parent Compound

Ethyl 4-hydroxy-3,5-diiodophenylacetate exhibits a calculated octanol-water partition coefficient (LogP) of 3.0, reflecting the lipophilic contribution of the two iodine substituents [1]. In contrast, the non-iodinated parent compound, Ethyl 4-hydroxyphenylacetate (CAS 17138-28-2), is reported as an extremely weak basic (essentially neutral) compound with no comparable LogP value in the same databases, and with a molecular weight of 180.20 g/mol versus 431.99 g/mol for the di-iodinated derivative .

Lipophilicity Chromatography Physicochemical Property

Defined Melting Point Range of 117–120°C Enables Identity Verification Distinct from Free Acid Form

Ethyl 4-hydroxy-3,5-diiodophenylacetate has an experimentally determined melting point range of 117–120°C, a crystallographic property that provides a definitive physical identity verification parameter [1]. The free acid analog, 4-Hydroxy-3,5-diiodophenylacetic acid (CAS 1948-39-6), has no published melting point in authoritative compendia and is typically supplied as an amorphous powder or in solution form, precluding melting point-based identity confirmation .

Quality Control Identity Testing Melting Point

Validated Intermediate Status in Thyroxine Biomimetic Synthesis with 54% Reported Coupling Yield

Ethyl 4-hydroxy-3,5-diiodophenylacetate has been employed as a reactant in the biomimetic synthesis of thyroxine derivatives. Under optimized reaction conditions—using sodium hydroxide and manganese(II) sulfate in ethanol/water solvent with oxygen atmosphere over 48 hours—the compound undergoes oxidative coupling to yield ethyl 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetate in 54% yield [1]. This contrasts with alternative synthetic approaches using 4-substituted 3,5-diiodophenols, which have been reported to produce quinone methide intermediates and SN2 substitution pathways with variable yields and mechanistic complexity .

Thyroid Hormone Synthesis Biomimetic Chemistry Synthetic Intermediate

Reverse-Phase HPLC Retention Guided by LogP 3.0 Contrasts with Free Acid Analog LogP 3.04

Ethyl 4-hydroxy-3,5-diiodophenylacetate can be analyzed using a validated reverse-phase HPLC method on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase [1]. The compound's LogP of 3.0 guides retention time prediction [2]. The free acid analog, 4-Hydroxy-3,5-diiodophenylacetic acid, has a reported LogP of 3.04 on the same SIELC platform, representing a 0.04 log unit difference that translates to measurably distinct chromatographic retention behavior under identical RP-HPLC conditions [3].

Analytical Method Development HPLC Chromatographic Separation

Recommended Research and Industrial Applications for Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0)


Levothyroxine Impurity Profiling and Pharmaceutical Reference Standard

Ethyl 4-hydroxy-3,5-diiodophenylacetate is formally designated as Levothyroxine Impurity 8 in pharmaceutical impurity reference standard catalogs [1]. Its defined melting point (117–120°C) and validated HPLC separation method on Newcrom R1 columns [2] enable its use as a certified reference material for impurity identification and quantification in levothyroxine sodium drug substance and drug product release testing. The compound's LogP of 3.0 [3] provides predictable chromatographic retention for method development and validation.

Biomimetic Thyroxine Synthesis Intermediate

This compound serves as a validated intermediate in the biomimetic synthesis of thyroxine (T4) and its iodinated derivatives [1]. Under oxidative coupling conditions using sodium hydroxide, manganese(II) sulfate, and oxygen in ethanol/water, it yields ethyl 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetate in 54% yield over 48 hours [2]. This established synthetic route supports research into thyroid hormone biosynthesis mechanisms and the preparation of T4 analogs for structure-activity relationship studies.

Reversed-Phase HPLC Method Development and Validation

The compound's well-characterized LogP of 3.0 [1] and validated separation conditions on Newcrom R1 reverse-phase columns using acetonitrile/water/phosphoric acid mobile phase [2] make it suitable for use as a system suitability standard in HPLC method development. The 0.04 LogP differential from the free acid analog (LogP 3.04) [3] confirms that the ethyl ester and free acid forms are chromatographically distinguishable, supporting their concurrent analysis in reaction monitoring and impurity profiling applications.

Thyroid Hormone Analog Precursor for Medicinal Chemistry

As a 3,5-diiodo-4-hydroxyphenylacetic acid ethyl ester derivative, this compound provides a scaffold for the synthesis of thyroid hormone analogs and their metabolites. It is recognized as an intermediate for thyroxine (T425601) and related derivatives [1]. The ethyl ester protecting group facilitates further synthetic manipulations while the 3,5-diiodo-4-hydroxy substitution pattern mirrors the phenolic ring iodination state found in endogenous thyroid hormones, supporting the preparation of tool compounds for thyroid receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-3,5-diiodophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.